(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate
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Overview
Description
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its ability to act as a ligand in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate typically involves the reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with dimethyl sulfate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained. The resulting product is then treated with trifluoromethanesulfonic acid to obtain the trifluoromethanesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric reactions. The molecular targets and pathways involved include various metal-catalyzed processes, where the compound enhances the selectivity and efficiency of the reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Diphenylethane-1,2-diamine: A precursor to the compound, used in similar applications but lacks the dimethyl and trifluoromethanesulfonate groups.
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate: The enantiomer of the compound, with similar properties but different stereochemistry.
Uniqueness
(1S,2S)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is unique due to its specific stereochemistry and the presence of the trifluoromethanesulfonate group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in asymmetric synthesis and industrial applications.
Properties
Molecular Formula |
C17H21F3N2O3S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C16H20N2.CHF3O3S/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;2-1(3,4)8(5,6)7/h3-12,15-16H,17H2,1-2H3;(H,5,6,7)/t15-,16-;/m0./s1 |
InChI Key |
BKFOLLPMYNVVPK-MOGJOVFKSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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